![molecular formula C10H8BrNO2 B1413766 Methyl 5-bromo-4-cyano-2-methylbenzoate CAS No. 1805488-07-6](/img/structure/B1413766.png)
Methyl 5-bromo-4-cyano-2-methylbenzoate
Overview
Description
Methyl 5-bromo-4-cyano-2-methylbenzoate (MBCM) is a synthetic compound with a wide range of applications in the scientific world. It is a colorless solid that is soluble in most organic solvents, making it an ideal choice for laboratory experiments. MBCM has been used for a variety of research applications, including synthesis, biochemical and physiological studies, and drug delivery.
Scientific Research Applications
Methyl 5-bromo-4-cyano-2-methylbenzoate has a wide range of applications in the scientific world. It has been used as a reagent for organic synthesis and for the development of new drugs. It has also been studied for its potential to act as a drug delivery system. Additionally, Methyl 5-bromo-4-cyano-2-methylbenzoate has been used in biochemical and physiological studies to study the effects of various compounds on the body.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-cyano-2-methylbenzoate is not fully understood, but it is believed to act as a proton acceptor and electron donor. When Methyl 5-bromo-4-cyano-2-methylbenzoate is exposed to an acidic environment, it can act as a proton acceptor, which can lead to the formation of new compounds. In addition, Methyl 5-bromo-4-cyano-2-methylbenzoate can act as an electron donor, which can lead to the formation of free radicals.
Biochemical and Physiological Effects
Methyl 5-bromo-4-cyano-2-methylbenzoate has been studied for its potential to act as a drug delivery system. It has been found to be effective in delivering drugs to the body, including anti-cancer agents and antibiotics. Additionally, Methyl 5-bromo-4-cyano-2-methylbenzoate has been studied for its potential to act as an anti-inflammatory agent. Studies have shown that Methyl 5-bromo-4-cyano-2-methylbenzoate can reduce inflammation in mice and rats, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
Methyl 5-bromo-4-cyano-2-methylbenzoate is an ideal choice for laboratory experiments due to its high solubility in most organic solvents. Additionally, it is relatively inexpensive and can be easily synthesized through the Bischler-Napieralski reaction. However, Methyl 5-bromo-4-cyano-2-methylbenzoate is unstable in the presence of light and air, so it must be stored in a dark, airtight container.
Future Directions
Methyl 5-bromo-4-cyano-2-methylbenzoate has a wide range of potential applications in the scientific world. In the future, Methyl 5-bromo-4-cyano-2-methylbenzoate could be used to develop new drugs and drug delivery systems. Additionally, more research could be done on its potential to act as an anti-inflammatory agent. Finally, further studies could be conducted to better understand the mechanism of action of Methyl 5-bromo-4-cyano-2-methylbenzoate and its potential to act as a proton acceptor and electron donor.
properties
IUPAC Name |
methyl 5-bromo-4-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPPYREANIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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